N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, an oxadiazole, and a benzo[b][1,4]dioxine . These groups are common in pharmaceuticals and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorothiophene, oxadiazole, and benzo[b][1,4]dioxine groups would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chlorothiophene group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorothiophene and oxadiazole groups could increase its lipophilicity, influencing its solubility and stability .Scientific Research Applications
Synthesis and Characterization
The compound has been involved in studies focusing on the synthesis and characterization of various derivatives, which include heterocyclic compounds that incorporate oxadiazole rings. These studies involve complex synthetic pathways that utilize various starting materials and reagents to achieve the desired chemical structures. The synthesized compounds are then characterized using techniques such as IR, NMR, Mass spectrometry, and elemental analysis to confirm their structures.
Anticancer Activity
Research has also explored the anticancer potential of derivatives of this compound. For instance, certain derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Some compounds have shown promising activity against specific cancer types, such as breast cancer, highlighting the potential therapeutic applications of these compounds in cancer treatment.
Antimicrobial Activity
Another area of application involves the antimicrobial activity of the compound's derivatives. These studies assess the compounds' efficacy against various bacterial and fungal strains, contributing to the search for new antimicrobial agents. The structure-activity relationships are investigated to understand how different substitutions on the chemical structure affect antimicrobial potency.
Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research aims to identify new therapeutic agents that can inhibit specific biological pathways involved in inflammation and pain, offering potential for the development of new drugs in these therapeutic areas.
For detailed insights and specific findings related to these applications, refer to the following sources:
- Synthesis and characterization of oxadiazole derivatives with potential anticancer activity (Salahuddin et al., 2014).
- Evaluation of novel biphenyl benzothiazole-2-carboxamide derivatives for diuretic activity (M. Yar & Zaheen Hasan Ansari, 2009).
- Antimicrobial and docking studies of benzodioxaphosphole-tetrazol-thiophene-2-carboxamides derivatives (Sailaja Rani Talupur et al., 2021).
- Antioxidant activity of pyrrolidine-3-carboxylic acid derivatives containing oxadiazole moieties (I. Tumosienė et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c16-12-6-5-11(24-12)14-18-19-15(23-14)17-13(20)10-7-21-8-3-1-2-4-9(8)22-10/h1-6,10H,7H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBCNMGIOBSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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